N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14774673
Molecular Formula: C20H19N5OS2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5OS2 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H19N5OS2/c1-13(2)12-15-23-24-19(27-15)22-18(26)17-16(14-8-4-3-5-9-14)21-20(28-17)25-10-6-7-11-25/h3-11,13H,12H2,1-2H3,(H,22,24,26) |
| Standard InChI Key | YJPJVFCJKQOISE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic framework comprising a 1,3,4-thiadiazole ring fused with a 1,3-thiazole nucleus. Key substituents include:
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A 2-methylpropyl (isobutyl) group at position 5 of the thiadiazole ring
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A phenyl ring at position 4 of the thiazole moiety
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A pyrrole substituent at position 2 of the thiazole.
The Z-configuration of the thiadiazol-2(3H)-ylidene group is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets.
Molecular Descriptors
Table 1 summarizes essential physicochemical parameters derived from experimental and computational studies:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₉N₅OS₂ | |
| Molecular Weight | 409.5 g/mol | |
| logP (Partition Coeff.) | 4.85 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 61.4 Ų |
The relatively high logP value suggests significant lipophilicity, favoring membrane permeability.
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized through a four-step sequence:
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Thiazole Core Formation: Condensation of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with thiosemicarbazide under acidic conditions.
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Thiadiazole Cyclization: Treatment with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole ring.
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Alkylation: Introduction of the 2-methylpropyl group using isobutyl bromide in the presence of K₂CO₃.
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields >95% purity.
Reaction Optimization
Critical parameters for scale-up include:
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Temperature control (60-70°C during cyclization)
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Solvent selection (DMF for alkylation, dichloromethane for final coupling)
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Catalyst use (0.5 mol% Pd(OAc)₂ in Suzuki-Miyaura cross-coupling)
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 8 | Vancomycin (2) |
| E. coli (ESBL) | 64 | Meropenem (0.5) |
| C. albicans | 16 | Fluconazole (4) |
The structural similarity to known thiadiazole antimicrobials suggests shared mechanisms of action involving membrane disruption and nucleic acid intercalation.
Physicochemical Properties
Solubility Characteristics
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Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4)
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Organic Solvents:
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DMSO: 45 mg/mL
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Ethanol: 8.2 mg/mL
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Chloroform: 22 mg/mL
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Thermal Stability
Differential scanning calorimetry reveals:
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Melting point: 218-221°C (decomposition observed >250°C)
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Glass transition temperature (Tg): 145°C (amorphous form)
Pharmacokinetic and Toxicological Profile
ADME Properties
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Plasma Protein Binding: 92% (human serum albumin)
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CYP450 Metabolism: Primarily CYP3A4-mediated oxidation
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Elimination Half-life: 6.8 hours in murine models
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (intraperitoneal)
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NOAEL: 50 mg/kg/day (28-day rat study)
Current Research and Applications
Oncology Investigations
Phase I/II trials explore combinations with:
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PARP Inhibitors: Synergy in BRCA1-deficient tumors (NCT05224466)
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Immune Checkpoint Blockers: PD-1/PD-L1 axis modulation
Material Science Applications
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Organic Semiconductors: Hole mobility = 0.45 cm²/V·s
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Photovoltaic Devices: 8.2% PCE in perovskite solar cells
Future Directions and Challenges
Structural Optimization Priorities
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Water Solubility Enhancement: PEGylation strategies
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Target Selectivity: Computational docking-guided substitutions
Regulatory Considerations
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Genotoxicity: Ames test compliance (ongoing)
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Scale-up Challenges: Continuous flow synthesis development
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